molecular formula C15H24N5O17P3 B075895 Phospho-ADP ribose CAS No. 13552-81-3

Phospho-ADP ribose

Cat. No.: B075895
CAS No.: 13552-81-3
M. Wt: 639.3 g/mol
InChI Key: FZPAWXODDIKLFB-TYASJMOZSA-N
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Description

Phospho-ADP ribose is a nucleotide derivative that plays a crucial role in various biochemical processes. It is involved in cellular signaling and metabolism, particularly in the regulation of enzymatic activities and the maintenance of cellular homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phospho-ADP ribose can be synthesized through enzymatic reactions involving adenosine diphosphate and ribose-5-phosphate. The reaction typically requires the presence of specific enzymes such as ribokinase and adenosine diphosphate-ribose pyrophosphatase. The reaction conditions often include a buffered aqueous solution with a pH range of 7.0 to 8.0, and the reaction is carried out at a temperature of 25°C to 37°C.

Industrial Production Methods

Industrial production of phosphoadenosine diphosphoribose involves the use of recombinant DNA technology to overexpress the necessary enzymes in microbial hosts such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions, and the compound is extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Phospho-ADP ribose undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphoadenosine diphosphoribose-5-phosphate.

    Reduction: It can be reduced to form phosphoadenosine diphosphoribose-5-phosphate.

    Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as ammonia. The reactions are typically carried out in aqueous solutions at room temperature.

Major Products

The major products formed from these reactions include phosphoadenosine diphosphoribose-5-phosphate and various substituted derivatives of phosphoadenosine diphosphoribose.

Scientific Research Applications

Phospho-ADP ribose has numerous scientific research applications, including:

    Chemistry: It is used as a substrate in enzymatic assays to study the activity of ribokinase and adenosine diphosphate-ribose pyrophosphatase.

    Biology: It plays a role in cellular signaling pathways and is used to study the regulation of enzymatic activities.

    Medicine: It is involved in the regulation of immune responses and is being investigated for its potential therapeutic applications in autoimmune diseases.

    Industry: It is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various industrial processes.

Mechanism of Action

Phospho-ADP ribose exerts its effects by acting as a substrate for various enzymes involved in cellular signaling and metabolism. It binds to specific molecular targets such as ribokinase and adenosine diphosphate-ribose pyrophosphatase, leading to the activation or inhibition of these enzymes. The pathways involved include the regulation of nucleotide metabolism and the maintenance of cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Adenosine diphosphate: A nucleotide involved in energy metabolism and cellular signaling.

    Ribose-5-phosphate: A sugar phosphate involved in the pentose phosphate pathway.

    Phospho-ADP ribose-5-phosphate: A derivative of phosphoadenosine diphosphoribose involved in nucleotide metabolism.

Uniqueness

This compound is unique in its ability to act as a substrate for multiple enzymes involved in cellular signaling and metabolism. Its role in the regulation of enzymatic activities and the maintenance of cellular homeostasis distinguishes it from other similar compounds.

Properties

CAS No.

13552-81-3

Molecular Formula

C15H24N5O17P3

Molecular Weight

639.3 g/mol

IUPAC Name

[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] [(2R,3S,4R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C15H24N5O17P3/c16-12-7-13(18-3-17-12)20(4-19-7)14-11(9(22)6(34-14)2-33-40(30,31)37-38(25,26)27)36-39(28,29)32-1-5-8(21)10(23)15(24)35-5/h3-6,8-11,14-15,21-24H,1-2H2,(H,28,29)(H,30,31)(H2,16,17,18)(H2,25,26,27)/t5-,6-,8-,9-,10-,11-,14-,15?/m1/s1

InChI Key

FZPAWXODDIKLFB-TYASJMOZSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OC[C@@H]4[C@H]([C@H](C(O4)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)N

Synonyms

2'-P-5'-ADP-ribose
adenosine 2'-monophospho- 5'-diphosphoribose
phospho-ADP ribose
phosphoadenosine diphosphoribose
phosphoadenosine diphosphoribose, (beta-D-ribofuranose)-isome

Origin of Product

United States

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